molecular formula C28H32BrN5O3 B10875769 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide

Cat. No.: B10875769
M. Wt: 566.5 g/mol
InChI Key: QVZXYTWKOSEBQJ-VQWDIZOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide is a complex organic compound featuring a unique structure that includes a brominated indole core, a bicyclic azabicyclo scaffold, and a hydrazide functional group

Preparation Methods

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide typically involves multiple steps, starting with the preparation of the indole core and the azabicyclo scaffold. The bromination of the indole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azabicyclo scaffold is synthesized through a series of cyclization reactions involving appropriate starting materials. The final step involves the condensation of the brominated indole core with the azabicyclo scaffold and the hydrazide functional group under specific reaction conditions .

Chemical Reactions Analysis

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the indole core can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Condensation: The hydrazide functional group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the development of novel therapeutics targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated indole core and azabicyclo scaffold allow it to bind to certain enzymes or receptors, modulating their activity. The hydrazide functional group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide can be compared with other similar compounds, such as:

  • 2-(2,6-Dimethylphenoxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
  • 2-{[(E)-(4-Methoxybenzylidene)amino]oxy}-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C28H32BrN5O3

Molecular Weight

566.5 g/mol

IUPAC Name

2-[(E)-benzylideneamino]oxy-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide

InChI

InChI=1S/C28H32BrN5O3/c1-27(2)12-21-13-28(3,16-27)17-33(21)18-34-23-10-9-20(29)11-22(23)25(26(34)36)32-31-24(35)15-37-30-14-19-7-5-4-6-8-19/h4-11,14,21,36H,12-13,15-18H2,1-3H3/b30-14+,32-31?

InChI Key

QVZXYTWKOSEBQJ-VQWDIZOCSA-N

Isomeric SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CO/N=C/C5=CC=CC=C5)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CON=CC5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.